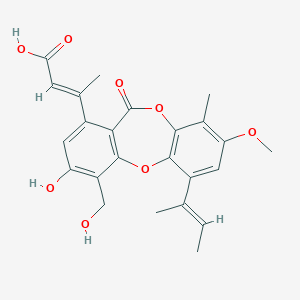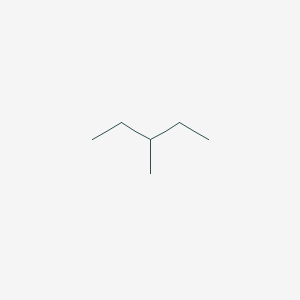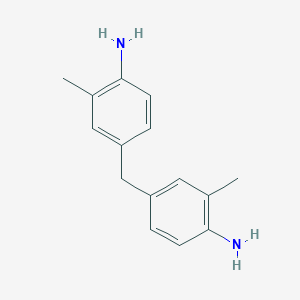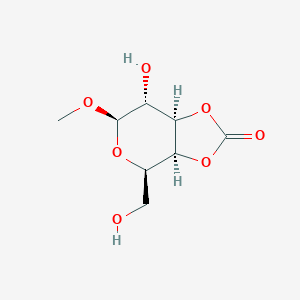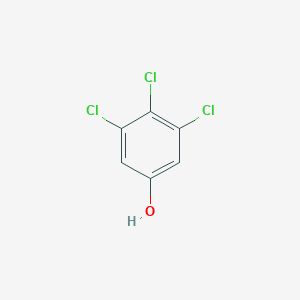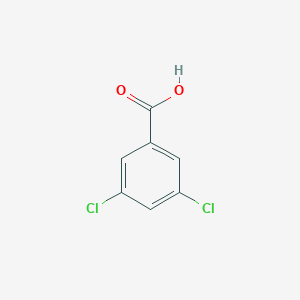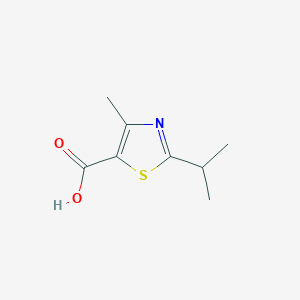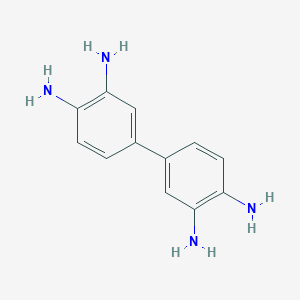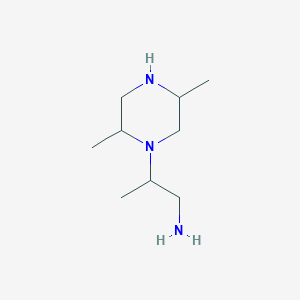
1-Acetyl-2-(2-propynyl)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-2-(2-propynyl)cyclohexane, also known as PAC, is a cyclohexane derivative that has gained attention in the scientific community due to its potential applications in various fields. It is a colorless liquid with a molecular formula of C12H16O and a molecular weight of 176.26 g/mol.
Wirkmechanismus
The mechanism of action of 1-Acetyl-2-(2-propynyl)cyclohexane is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase. This compound has also been shown to modulate the activity of neurotransmitters in the brain, such as dopamine and serotonin, which may contribute to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been investigated for its potential as a drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In addition, this compound has been shown to modulate the activity of neurotransmitters in the brain, such as dopamine and serotonin, which may contribute to its analgesic and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-Acetyl-2-(2-propynyl)cyclohexane in lab experiments is its relatively simple synthesis method, which allows for easy access to the compound. This compound is also stable under normal laboratory conditions, which makes it easy to handle and store. However, one of the limitations of using this compound is its low solubility in water, which may limit its application in aqueous-based experiments.
Zukünftige Richtungen
There are several future directions for the research on 1-Acetyl-2-(2-propynyl)cyclohexane. One possible direction is to investigate its potential as a drug candidate for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a building block for the synthesis of novel materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis of 1-Acetyl-2-(2-propynyl)cyclohexane involves the reaction of 2-bromo-1-acetylcyclohexane with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction produces this compound as a major product along with some minor by-products. The yield of this compound can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and the amount of reactants.
Wissenschaftliche Forschungsanwendungen
1-Acetyl-2-(2-propynyl)cyclohexane has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been investigated for its potential as a drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties, such as liquid crystals and polymers. In organic synthesis, this compound has been used as a starting material for the synthesis of other cyclohexane derivatives with diverse functional groups.
Eigenschaften
CAS-Nummer |
125488-49-5 |
|---|---|
Molekularformel |
C11H16O |
Molekulargewicht |
164.24 g/mol |
IUPAC-Name |
1-(2-prop-2-ynylcyclohexyl)ethanone |
InChI |
InChI=1S/C11H16O/c1-3-6-10-7-4-5-8-11(10)9(2)12/h1,10-11H,4-8H2,2H3 |
InChI-Schlüssel |
MZGRTKZZXUCWCQ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CCCCC1CC#C |
Kanonische SMILES |
CC(=O)C1CCCCC1CC#C |
Synonyme |
Ethanone, 1-[2-(2-propynyl)cyclohexyl]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




